2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a dihydropyrazinone core, and a sulfanyl-acetamide linkage, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dihydropyrazinone core: This can be achieved through the cyclization of appropriate amide and ketone precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound is reacted with a suitable nucleophile.
Sulfanyl-acetamide linkage formation: This step can be carried out through a thiol-ene reaction or a similar coupling reaction, where the sulfanyl group is introduced to the acetamide backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group in the dihydropyrazinone core can be reduced to form alcohols or amines.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under suitable conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Material Science: The compound’s unique electronic properties could make it useful in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Biological Research: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide
- 2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- 2-{[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Uniqueness
2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide stands out due to its unique combination of a fluorophenyl group and a dihydropyrazinone core, which may impart distinct electronic and steric properties. These features could result in unique biological activity or material properties compared to similar compounds.
Properties
IUPAC Name |
2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-14(2)15-6-8-17(9-7-15)24-19(26)13-28-20-21(27)25(11-10-23-20)18-5-3-4-16(22)12-18/h3-12,14H,13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDRKFYCUTUKCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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